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Compound of Interest

Compound Name: MBX-102 acid

Cat. No.: B3340108

An In-depth Technical Guide to MBX-102 Acid (Arhalofenate Acid)

Executive Summary

MBX-102, also known as Arhalofenate, is a novel therapeutic agent under investigation for the
treatment of type 2 diabetes and gout.[1][2] It is administered as a prodrug ester, which is
rapidly and completely hydrolyzed by non-specific serum esterases into its active form, MBX-
102 acid (Arhalofenate acid).[3][4] This active metabolite functions as a selective peroxisome
proliferator-activated receptor-gamma (PPAR-y) partial agonist and modulator.[1][3] Unlike
traditional full PPAR-y agonists such as thiazolidinediones (TZDs), MBX-102 acid exhibits a
differentiated mechanism of action, characterized by weak transactivation but robust
transrepression activity.[1] This profile allows it to achieve significant anti-diabetic and lipid-
lowering effects without the common side effects of weight gain and edema associated with
TZDs.[1][5] Furthermore, Arhalofenate has been shown to possess uricosuric properties,
reducing serum urate levels by inhibiting renal transporters.[2]

Chemical Structure and Physicochemical Properties

MBX-102 is the (-) enantiomer of halofenate.[4] It is an ester prodrug that is metabolized to its
active free acid form, MBX-102 acid.[4]

Table 1: Physicochemical Properties of Arhalofenate (MBX-102) and MBX-102 Acid
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Arhalofenate (MBX-102,

MBX-102 Acid (Active

Property .
Prodrug) Metabolite)
2-acetamidoethyl (2R)-2-(4-
(2R)-2-(4-chlorophenyl)-2-[3-
chlorophenyl)-2-[3- ) )
IUPAC Name ) (trifluoromethyl)phenoxy]acetic
(trifluoromethyl)phenoxylacetat "
aci
e[2][6]
JNJ-39659100, Arhalofenato[6] )
Synonyms 7] Arhalofenate Acid
Not explicitly available in
CAS Number 24136-23-0[6][7]
search results.
Molecular Formula C19H17CIFsNO4[6][7] C15H10CIF303
Molecular Weight 415.79 g/mol [7] 346.69 g/mol
F -
0-H

Chemical Structure

A~ O-H O-H

Al ~n
Al ~n

Note: Structures are visual representations based on IUPAC names. MBX-102 Acid structure

is inferred from the prodrug structure by hydrolysis of the ester group.

Mechanism of Action

MBX-102 acid's therapeutic effects are derived from a dual mechanism involving PPAR-y

modulation and inhibition of renal urate transporters.

Selective PPAR-y Modulation (SPPARM)
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MBX-102 acid is a selective partial agonist for PPAR-y, a nuclear receptor that regulates gene
expression involved in glucose and lipid metabolism.[1] Unlike full agonists, its interaction with
the PPAR-y ligand-binding domain is differential, leading to a reduced ability to recruit
coactivators.[1] This results in:

o Weak Transactivation: MBX-102 acid only weakly activates a subset of PPAR-y target
genes. This is believed to contribute to its insulin-sensitizing and glucose-lowering properties
without promoting adipocyte differentiation, thus avoiding the weight gain seen with TZDs.[1]

» Robust Transrepression: The compound demonstrates potent anti-inflammatory effects,
suggested to be more enhanced than other PPAR-y agonists. This is attributed to a more
potent transrepression activity, which involves inhibiting the activity of pro-inflammatory
transcription factors.[1]
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Caption: PPAR-y signaling pathway modulation by MBX-102 acid.
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Uricosuric Action

For the treatment of gout, Arhalofenate lowers serum urate levels by acting as a uricosuric
agent. It inhibits the function of specific transporters in the proximal tubules of the kidney, which
are responsible for reabsorbing uric acid back into the blood. The key transporters inhibited are
URAT1, OAT4, and OAT10.[2] This blockade leads to increased excretion of uric acid in the
urine.[2]
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Caption: Mechanism of urate reduction via renal transporter inhibition.

Preclinical Pharmacology Data

MBX-102 has been evaluated in various in vitro and in vivo models, demonstrating its anti-
diabetic and lipid-lowering efficacy.
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Table 2: In Vitro Activity of MBX-102 Acid

Assay System Parameter Value Reference
Mouse GAL4-PPAR-y  ECso ~12 uM [3]
Table 3: In Vivo Efficacy of MBX-102 in Diabetic Rodent Models

Model Treatment Key Findings Reference
Significantly increased
glucose infusion rate.
Decreased hepatic

) ) glucose output.

Zucker Diabetic Fatty MBX-102 (100 mg/kg, o

Significantly [3]

(ZDF) Rats p.o.)

decreased
triglyceride, free fatty
acid, and cholesterol

levels.

Zucker Fatty (ZF)
Rats

MBX-102 (100 mg/kg,
p.o. for 32 days)

Significantly lowered
fasting plasma insulin.
Robustly decreased [3][5]

fasting plasma

triglycerides.

PPAR-a knockout

mice

MBX-102

Maintained
triglyceride-lowering
ability, confirming the
effect is PPAR-a

[4]115]

independent.

Table 4: Comparative Effects of MBX-102 in ZDF Rats (11-day treatment)
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MBX-102 (100 Rosiglitazone

Parameter Vehicle Reference
mg/kg) (4 mglkg)
) ) No significant Significant
Body Weight Baseline ] ) [5]
increase increase
White Adipose ) No significant Significant
) ) Baseline ) ) [5]
Tissue Weight increase increase

Experimental Protocols

The following methodologies have been cited in preclinical studies of MBX-102.

In Vivo Rodent Studies

Animal Models: Male Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats were used
as models for insulin resistance and diabetes.[3][5] PPAR-a knockout mice were used to
determine the independence of triglyceride-lowering effects from PPAR-a activation.[4][5]

Administration: MBX-102 was administered via oral gavage (p.o.) at specified doses (e.g.,
100 mg/kg).[3]

Sample Collection: Blood samples were collected from fasted animals (e.g., 6 hours post-
fasting) for the analysis of plasma glucose, insulin, triglycerides, and other metabolites.[3][4]

Efficacy Endpoints: Key parameters measured include fasting blood glucose, plasma insulin,
triglycerides, cholesterol, body weight, and adipose tissue weight.[3][5] Euglycemic-
hyperinsulinemic clamp studies were also performed to assess insulin sensitivity.[3][3]

In Vivo Study Workflow (ZDF Rat Model)

Analyze Plasma:
Monitor Body Weight

N Randomize into . 3 3 .
Acclimatize » Daily Oral Gavage » » Fasted Blood - Glucose i ion DEEVEIER:
ZDF Rats Treatment Groups (e.g., 11-32 days) and Food Intake Sample Collection - Insulin i i Statistical Comparison
(Vehicle, MBX-102) - Triglycerides
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Caption: A representative workflow for in vivo studies on MBX-102.

Gene Expression Analysis

« Method: The relative quantification of gene expression (e.g., for PPAR-a target genes in
hepatocytes) was calculated using the comparative Ct (threshold cycle) method.[4]

e Procedure: This real-time PCR method involves comparing the Ct values of target genes
with a reference (housekeeping) gene in both treated and vehicle control samples to
determine the fold change in expression.[4]

Chromatin Immunoprecipitation (ChIP) Assay

e Purpose: To study the interaction of proteins (like PPAR-y) with specific DNA regions.

e Protocol: The protocol was based on the Upstate EZ ChIP kit (Cat. no. 17-371).[8]

o

Cross-linking: Cells were cross-linked with 1% formaldehyde.

[¢]

Lysis & Sonication: Cells were lysed, and chromatin was sheared by sonication.

Immunoprecipitation: Cell lysates were pre-cleared with protein A-agarose, followed by

[e]

immunoprecipitation with a specific antibody (e.g., anti-PPAR-y).

[¢]

Analysis: The precipitated DNA-protein complexes are then analyzed to identify the DNA
sequences bound by the protein of interest.

Conclusion

MBX-102 acid represents a differentiated PPAR-y modulator with a unique pharmacological
profile that separates it from traditional TZDs. Its ability to provide effective glucose and lipid
control without the associated side effects of weight gain and edema makes it a significant
candidate for the management of metabolic disorders.[1] Furthermore, its dual action as a
uricosuric agent provides a promising, integrated approach for treating patients with both type 2
diabetes and gout.[2] The preclinical data strongly support its continued development as a
next-generation insulin sensitizer and anti-gout therapeutic.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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